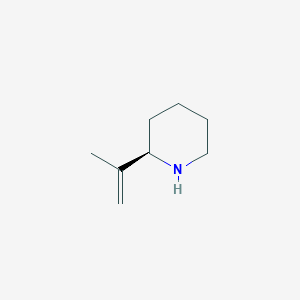

(R)-2-(2-Allyl)-piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(2R)-2-prop-1-en-2-ylpiperidine |

InChI |

InChI=1S/C8H15N/c1-7(2)8-5-3-4-6-9-8/h8-9H,1,3-6H2,2H3/t8-/m1/s1 |

InChI Key |

INROORHAIKENKH-MRVPVSSYSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CCCCN1 |

Canonical SMILES |

CC(=C)C1CCCCN1 |

Origin of Product |

United States |

Mechanistic Investigations in R 2 2 Allyl Piperidine Chemistry

Elucidation of Organometallic Catalytic Cycles and Key Intermediates (e.g., π-allyl complexes)

The synthesis and reactions involving (R)-2-(2-allyl)-piperidine are frequently accomplished through palladium-catalyzed allylic amination. The generally accepted mechanism for this transformation involves a well-defined catalytic cycle initiated by a palladium(0) species.

The catalytic cycle typically proceeds through the following key steps:

Oxidative Addition : A Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a palladium(II) intermediate. This step involves the cleavage of the carbon-leaving group bond.

Formation of the π-allyl Complex : The oxidative addition leads to the formation of a cationic η³-π-allyl palladium(II) complex. wikipedia.org This complex is a crucial intermediate, where the three carbon atoms of the allyl group are bonded to the palladium center. wikipedia.orgrsc.orgmdpi.com These π-allyl palladium complexes are often stable enough to be characterized and are central to understanding the reaction's selectivity. rsc.org The formation of this intermediate activates the allylic system for nucleophilic attack.

Nucleophilic Attack : The nitrogen atom of the piperidine (B6355638) derivative, acting as a nucleophile, attacks the π-allyl ligand. This attack can occur at either of the two terminal carbons of the allyl moiety. The regioselectivity of this step is influenced by the electronic and steric properties of the π-allyl ligand and the specific ligands coordinated to the palladium center.

Reductive Elimination : Following the nucleophilic attack, the catalyst is regenerated through reductive elimination. This step forms the C-N bond of the final N-allyl piperidine product and returns the palladium to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

| Step | Description | Key Species Involved |

| 1. Oxidative Addition | The active Pd(0) catalyst adds to the allylic substrate. | Pd(0) complex, Allylic acetate/carbonate |

| 2. π-allyl Formation | A cationic η³-π-allyl palladium(II) complex is formed. | [ (η³-allyl)Pd(II)L₂ ]⁺ |

| 3. Nucleophilic Attack | Piperidine attacks a terminal carbon of the π-allyl ligand. | Piperidine, [ (η³-allyl)Pd(II)L₂ ]⁺ |

| 4. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the catalyst. | N-allyl-piperidine, Pd(0) complex |

Determination of Stereochemical Pathways (e.g., Syn/Anti Additions, SN2/SN2' Mechanisms)

The stereochemical outcome of reactions forming this compound via allylic substitution is dictated by the specific mechanistic pathway followed. The nucleophilic attack on the π-allyl palladium intermediate is a critical step where stereochemistry is set.

Syn/Anti Addition: The terms syn and anti-addition describe the stereochemical relationship of the two new bonds formed on the alkene. Syn-addition occurs when both groups add to the same face of the pi-system, while anti-addition involves addition to opposite faces. masterorganicchemistry.com In the context of palladium-catalyzed allylic amination, the nucleophile (piperidine) typically attacks the face of the allyl group opposite to the palladium metal. This is referred to as an "anti" attack relative to the metal center. nih.govajchem-a.com

SN2 vs. SN2' Mechanisms: Bimolecular nucleophilic substitution (Sₙ2) reactions in allylic systems present a competition between two pathways: direct attack at the α-carbon (Sₙ2) and attack at the γ-carbon with a concerted allylic rearrangement (Sₙ2'). nih.govacs.org

Sₙ2 Pathway : Involves a direct "backside" attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comlibretexts.org This results in an inversion of configuration at that carbon center. masterorganicchemistry.com

Sₙ2' Pathway : The nucleophile attacks the terminal carbon of the double bond (γ-carbon), which causes the double bond to shift and the leaving group on the α-carbon to depart.

In palladium-catalyzed reactions, the attack occurs on the π-allyl complex rather than on the initial substrate. The choice between the two terminal carbons of the allyl ligand (which corresponds to an Sₙ2 or Sₙ2' outcome relative to the original substrate) is governed by steric and electronic factors. Generally, the nucleophile preferentially attacks the less sterically hindered carbon atom of the π-allyl intermediate. nih.govacs.org For many allylic systems, the aliphatic Sₙ2 pathway is favored, but the Sₙ2' pathway can become dominant if the α-position is sterically hindered. nih.govacs.org

Kinetic Isotope Effect (KIE) Studies and Rate-Determining Step Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step (RDS). wikipedia.org It is defined as the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope (kₗ/kₕ). wikipedia.org

Primary KIE : Observed when a bond to the isotopically substituted atom is broken or formed in the RDS. For C-H/C-D bonds, primary KIEs are typically significant (kₕ/kₐ > 2).

Secondary KIE : Occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the RDS. These effects are smaller (typically 0.8-1.4) and often result from changes in hybridization at the labeled position. wikipedia.orgepfl.ch An inverse KIE (kₕ/kₐ < 1) is often associated with a change from sp² to sp³ hybridization in the transition state. epfl.chsnnu.edu.cn

In the context of palladium-catalyzed allylic amination to form piperidine derivatives, KIE studies can help distinguish between potential rate-determining steps, such as oxidative addition, nucleophilic attack, or reductive elimination. uwindsor.ca For example, a study on the palladium-catalyzed amination of aryl bromides found that the oxidative addition of the aryl bromide to the Pd(0) complex was the turnover-limiting step. uwindsor.ca In other systems, such as iridium-catalyzed allylic amination, kinetic analysis has shown that the C-N bond formation (nucleophilic attack) is the turnover-limiting step. nih.gov

The absence of a significant primary KIE upon deuteration of a C-H bond would suggest that the cleavage of this bond is not involved in the rate-determining step of the reaction.

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

| Primary | > 2 | C-H bond is broken/formed in the rate-determining step. |

| Secondary (Normal) | 1.0 - 1.4 | Change in hybridization from sp³ to sp² at the labeled carbon in the transition state. |

| Secondary (Inverse) | 0.8 - 1.0 | Change in hybridization from sp² to sp³ at the labeled carbon in the transition state. epfl.ch |

| No significant KIE | ≈ 1 | C-H bond is not involved in the rate-determining step. |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of palladium-catalyzed allylic amination can be complex, with the rate law depending on the specific reaction conditions, ligands, and substrates. Kinetic studies often reveal the reaction order with respect to the catalyst, nucleophile, and electrophile, providing insight into the rate-determining step. acs.org

For the reaction of secondary amines like piperidine with cationic π-allyl palladium complexes, the rate of the reaction is dependent on the concentration of both the amine and the palladium complex. acs.org In some catalytic systems, the reaction rate is first-order in the catalyst concentration but can be zero-order with respect to the allylic substrate and the amine. uwindsor.canih.gov This zero-order dependence suggests that the rate-determining step occurs after the initial binding of these species, such as the ligand dissociation from the metal center or the oxidative addition itself. uwindsor.ca

There can also be a competition between kinetic and thermodynamic control in these reactions. nih.gov The initial nucleophilic attack may lead to a branched (kinetic) product, which, under the reaction conditions, can sometimes isomerize to the more thermodynamically stable linear product. nih.gov This isomerization is often catalyzed by the Pd(0) species present in the reaction mixture. nih.gov The stability of the final product and the potential for isomerization are important thermodynamic considerations in the synthesis of substituted piperidines.

| Parameter | Description | Implication for this compound Synthesis |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Helps identify the species involved in the rate-determining step. A first-order dependence on the catalyst is common. uwindsor.canih.gov |

| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. | Quantifies the speed of the reaction under specific conditions. Piperidine is generally more reactive than less basic amines like morpholine. acs.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea leads to a faster reaction rate. The anti-Sₙ2' pathway generally has a lower activation energy than the syn-Sₙ2' pathway. nih.gov |

| Thermodynamic vs. Kinetic Control | The competition between forming the most stable product (thermodynamic) and the product that is formed fastest (kinetic). | The initially formed regioisomer (kinetic product) may not be the most stable one and can isomerize to the thermodynamic product. nih.gov |

Stereochemical Analysis and Control in R 2 2 Allyl Piperidine Synthesis

Methodologies for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

The successful synthesis of a specific stereoisomer of 2-allylpiperidine (B15248492) is contingent upon accurate methods to quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product mixture. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a compound. In some cases, the signals of the diastereomers are sufficiently resolved in a standard ¹H NMR spectrum to allow for direct integration and ratio determination whiterose.ac.uk. However, signal overlap in crowded spectra can often complicate this analysis. To overcome this, advanced NMR techniques like band-selective pure shift NMR can be utilized. This method collapses complex multiplets into singlets, significantly enhancing spectral resolution and allowing for more accurate integration, even when chemical shift differences are small rsc.orgnih.govresearchgate.net.

For the determination of enantiomeric excess, NMR is used in conjunction with chiral derivatizing agents (CDAs). One of the most common CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid researchgate.net. The chiral amine, (R)-2-(2-Allyl)-piperidine, is reacted with both enantiomers of Mosher's acid chloride to form diastereomeric amides nih.govspringernature.com. The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra researchgate.net. By comparing the spectra of the two diastereomeric products, the enantiomeric ratio can be accurately determined by integrating the corresponding signals researchgate.netresearchgate.net. The analysis of the chemical shift differences (Δδ) can also be used to assign the absolute configuration of the original amine nih.govspringernature.comnih.gov.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary and highly effective method for separating and quantifying enantiomers chromatographyonline.com. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times youtube.com. The basis for this separation is the formation of transient diastereomeric complexes between the analyte and the CSP, which requires at least three points of interaction youtube.com. A wide variety of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins, allowing for the separation of a broad range of chiral compounds youtube.comsigmaaldrich.com. For basic compounds like piperidine (B6355638) derivatives, mobile phase additives such as diethyl amine are often used to improve peak shape and resolution chromatographyonline.com. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram nih.gov.

Other Methods: While NMR and HPLC are the most common methods, other techniques can also be applied. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used. By generating CD spectra for varying ratios of stereoisomers, multivariate regression models can be trained to predict the ee and de of a solution without the need for chromatographic separation nih.govrsc.org. Mass spectrometry has also been explored, where the rates of gas-phase ion/molecule reactions of diastereomeric complexes can be used to determine enantiomeric excess ucdavis.edu.

| Table 1: Comparison of Methodologies for Stereochemical Analysis | ||

|---|---|---|

| Methodology | Application | Principle |

| NMR Spectroscopy | dr determination (direct); ee determination (with CDAs) | Diastereomers have distinct chemical shifts. Chiral derivatizing agents (e.g., Mosher's acid) convert enantiomers into diastereomers for NMR analysis researchgate.netnih.gov. |

| Chiral HPLC | ee and dr determination | Differential interaction of stereoisomers with a chiral stationary phase leads to separation based on retention time youtube.com. |

| Circular Dichroism (CD) | ee and dr determination | Chiral molecules exhibit differential absorption of circularly polarized light. Models can correlate spectra to stereoisomer composition nih.govrsc.org. |

Influence of Chiral Ligands and Auxiliaries on Stereoselectivity

Achieving a high degree of stereoselectivity in the synthesis of this compound relies heavily on the use of chiral molecules that can influence the stereochemical outcome of a reaction. These can be broadly categorized as chiral auxiliaries and chiral ligands.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions wikipedia.org. After the desired transformation, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.com. This strategy is widely used in asymmetric synthesis researchgate.netnih.gov.

Oxazolidinones: Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric transformations, including alkylations and aldol (B89426) reactions, to set stereocenters with high predictability and control wikipedia.orgresearchgate.net.

Carbohydrate-based Auxiliaries: Sugars, being readily available chiral molecules, can be used as effective chiral auxiliaries. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted piperidines researchgate.net. The steric and stereoelectronic properties of the carbohydrate scaffold guide the facial selectivity of reactions like Mannich-Michael domino reactions and subsequent alkylations researchgate.net. Similarly, galactose-based auxiliaries have been used in the solid-phase synthesis of chiral piperidine derivatives aminer.org.

Other Auxiliaries: Other auxiliaries, such as those derived from amino acids like (R)-phenylglycinol, can be used to create chiral bicyclic lactams, which then serve as precursors for the enantioselective synthesis of 2-arylpiperidines rsc.org. Pseudoephedrine and tert-Butanesulfinamide are other prominent examples of effective chiral auxiliaries wikipedia.org.

Chiral Ligands: In metal-catalyzed reactions, chiral ligands are used to create a chiral environment around the metal center, which in turn induces stereoselectivity in the transformation of the substrate.

Rhodium-Catalyzed Reactions: In the synthesis of chiral piperidines from pyridinium (B92312) salts, a rhodium catalyst can be used in a reductive transamination process. Here, a chiral primary amine acts as both a source of chirality and the incoming nitrogen atom, inducing stereoselectivity during the reduction of the pyridine (B92270) ring dicp.ac.cnresearchgate.netliverpool.ac.uk.

Copper-Catalyzed Reactions: The asymmetric cyclizative aminoboration of aminoalkenes to form chiral 2,3-cis-disubstituted piperidines can be catalyzed by a copper complex bearing a chiral bidentate ligand, such as (S, S)-Ph-BPE. The choice of ligand is crucial for achieving high enantioselectivity nih.gov.

Palladium-Catalyzed Reactions: Palladium catalysts with chiral ligands are effective for the asymmetric hydrogenation of pyrazines to yield chiral piperazin-2-ones with excellent diastereo- and enantioselectivities rsc.org. Pd(II)-catalyzed reactions have also been developed for the synthesis of 2- and 2,6-substituted piperidines via a 1,3-chirality transition mechanism ajchem-a.com.

| Table 2: Examples of Chiral Controllers in Piperidine Synthesis | ||

|---|---|---|

| Type | Example | Application/Reaction |

| Chiral Auxiliary | D-Arabinopyranosylamine | Stereoselective synthesis of 2-substituted dehydropiperidinones via domino Mannich-Michael reaction researchgate.net. |

| Chiral Auxiliary | (R)-Phenylglycinol | Formation of chiral bicyclic lactams for enantioselective synthesis of 2-arylpiperidines rsc.org. |

| Chiral Ligand | (S, S)-Ph-BPE | Cu-catalyzed asymmetric cyclizative aminoboration to form 2,3-cis-disubstituted piperidines nih.gov. |

| Chiral Reagent | Chiral Primary Amine | Rh-catalyzed reductive transamination of pyridinium salts to chiral piperidines dicp.ac.cnliverpool.ac.uk. |

Stereoretentive Transformations and Chirality Transfer Processes

Stereoretentive transformations and chirality transfer are elegant strategies in asymmetric synthesis where a pre-existing chiral center dictates the stereochemistry of a newly formed one.

A prominent example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. In this process, a chiral primary amine is introduced under reducing conditions, which facilitates a transamination with the pyridinium nitrogen. The chirality of the amine is effectively transferred to the piperidine ring during the reduction, leading to chiral piperidine products with high stereoselectivity dicp.ac.cnresearchgate.netliverpool.ac.uk. This method circumvents the need for complex chiral catalysts or pre-attaching a chiral auxiliary to the pyridine substrate dicp.ac.cn.

Another strategy involves interrupting well-known reactions to achieve stereocontrol. For instance, the Hofmann-Löffler-Freytag (HLF) reaction, which typically forms five-membered pyrrolidines via a 1,5-hydrogen atom transfer (HAT), can be intercepted. By using a chiral copper catalyst, an N-centered radical relay can be intercepted to achieve a highly enantioselective δ C-H cyanation of an acyclic amine. This process forms an enantioenriched δ-amino nitrile, which serves as a precursor to a chiral piperidine, effectively transferring chirality from the catalyst to the final product nih.gov.

The "chiral pool" approach is another form of chirality transfer, where a readily available, enantiopure natural product is used as the starting material. For example, the enantiopure piperidine alkaloid pelletierine (B1199966) has been used as a starting point for the synthesis of other complex piperidine alkaloids like sedridine (B1197322) and allosedridine, where the original stereocenter directs subsequent transformations researchgate.net. Similarly, a Pd(II)-catalyzed 1,3-chirality transition reaction has been used to synthesize (R)-(-)- and (S)-(+)-coniine from the corresponding chiral allylic alcohols, demonstrating a transfer of chirality from the alcohol to the piperidine ring ajchem-a.com.

Configurational Stability and Racemization Pathways

The configurational stability of the stereocenter at the C-2 position of the piperidine ring is a crucial consideration. Under certain conditions, this center can undergo epimerization or racemization, leading to a loss of stereochemical purity.

One potential pathway for the loss of stereochemical integrity is through the formation of an α-amino radical intermediate. It has been shown that piperidines can undergo a light-mediated epimerization process. This transformation, which can be catalyzed by a photoredox catalyst, proceeds through an α-amino radical and allows for the conversion of a less stable diastereomer into the more thermodynamically stable one with high selectivity nih.gov. This highlights that the C-2 stereocenter is not inert and can be inverted under specific radical-generating conditions.

Base-mediated epimerization is another common pathway, particularly for piperidines with an adjacent carbonyl group, such as pipecolinates. Treatment with a base can lead to the formation of an enolate, which can then be protonated from either face, leading to the interconversion of diastereomers whiterose.ac.uk. For instance, a cis-2,6-disubstituted piperidine can be epimerized to the more stable trans isomer under thermodynamic conditions to relieve unfavorable 1,3-diaxial interactions whiterose.ac.uk. While this compound lacks an adjacent carbonyl, the α-proton can still be abstracted under sufficiently strong basic conditions, potentially leading to racemization via a planar carbanion or a rapidly inverting pyramidal carbanion.

The activation energy barrier for the isomerization between cis and trans isomers of certain 2-substituted piperidines has been calculated, providing quantitative insight into their relative stabilities and the energy required for their interconversion researchgate.net. Understanding these pathways is essential for choosing appropriate reaction and purification conditions to maintain the stereochemical integrity of the desired this compound product.

Role As a Chiral Building Block in Complex Molecule and Natural Product Synthesis

Total and Formal Syntheses of Piperidine (B6355638) Alkaloids

The enantioenriched 2-allylpiperidine (B15248492) scaffold is a cornerstone in the assembly of numerous piperidine alkaloids. nih.gov Its utility is demonstrated in the total or formal synthesis of various natural and unnatural alkaloids, where the allyl side chain can be readily transformed into different functional groups required for the final target molecule. nih.govacs.org

(R)-2-allylpiperidine is a key precursor in the asymmetric synthesis of simple yet biologically significant 2-alkylpiperidine alkaloids like coniine and pelletierine (B1199966). researchgate.netresearchgate.net The synthesis of (+)-coniine, a neurotoxic alkaloid found in poison hemlock, can be achieved from this chiral building block. nih.gov The synthetic strategy often involves the manipulation of the allyl group. For instance, hydrogenation of the allyl double bond directly leads to the propyl side chain of coniine.

Similarly, the synthesis of pelletierine analogues, which feature a 2-ketoalkyl side chain, leverages the allyl group as a handle for carbon-carbon bond formation. researchgate.netnih.gov One common approach is the Wacker oxidation of the terminal double bond to afford a methyl ketone, directly yielding the pelletierine structure. The versatility of this starting material allows for the synthesis of both natural pelletierine and its unnatural enantiomer, depending on the starting stereochemistry. researchgate.net

Table 1: Selected Synthetic Transformations for Coniine and Pelletierine Synthesis

| Starting Material Precursor | Target Alkaloid | Key Transformation | Reference(s) |

| (R)-2-Allylpiperidine | (+)-Coniine | Hydrogenation of allyl group | acs.orgresearchgate.net |

| (R)-2-Allylpiperidine | (+)-Pelletierine | Wacker oxidation of allyl group | nih.gov |

| Δ¹-Piperideine | (±)-Pelletierine | Intermolecular Mannich reaction with acetone | researchgate.netresearchgate.net |

| Chiral Pyridinium (B92312) Salt | (-)-Coniine | Reductive cyanation followed by alkylation-reduction | researchgate.net |

The 2-substituted piperidine framework is a common motif in the chemical defense secretions of ants. While specific syntheses of tetraponerines from (R)-2-allylpiperidine are not extensively detailed, the methodologies developed for other related alkaloids are directly applicable. For example, the synthesis of solenopsin (B1210030) A, a venomous alkaloid isolated from fire ants, demonstrates the utility of chiral piperidine building blocks. researchgate.net The synthesis of (2R,6R)-solenopsin A has been achieved from chiral precursors, showcasing methods to control stereochemistry at both the C-2 and C-6 positions of the piperidine ring. acs.org These strategies often involve sequential alkylation or other C-C bond-forming reactions on the piperidine ring, for which (R)-2-allylpiperidine is a suitable starting point.

Biomimetic syntheses, which mimic nature's synthetic pathways, provide efficient and often elegant routes to natural products. For piperidine alkaloids, a common biosynthetic step is the Mannich reaction of a cyclic imine (e.g., Δ¹-piperideine) with a ketone or its equivalent. nih.govacs.org Researchers have successfully developed an organocatalytic, biomimetic asymmetric synthesis of pelletierine and its analogues. nih.govacs.org This approach utilizes a proline catalyst to facilitate the enantioselective Mannich addition of a ketone to a Δ¹-piperideine intermediate, which can be generated in situ from piperidine itself. nih.govacs.org This method is notable for being protective-group-free and proceeding in good yield with high enantiomeric excess (ee). nih.gov Such strategies, which combine biocatalysis and organocatalysis, represent a powerful approach for generating key chiral piperidine building blocks. rsc.org

Construction of Diverse Nitrogen Heterocyclic Scaffolds

The utility of (R)-2-allylpiperidine extends beyond simple piperidine alkaloids to the construction of more complex, fused, and spirocyclic heterocyclic systems. The allyl group is particularly amenable to ring-forming reactions, such as ring-closing metathesis (RCM).

Spiropiperidines, which contain a spirocyclic junction at one of the piperidine carbons, are increasingly popular scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. rsc.orgbepls.com While 3- and 4-spiropiperidines are common in drug discovery, 2-spiropiperidines are significant intermediates in the synthesis of natural products. rsc.org General methods for synthesizing 2-spiropiperidines have been developed, for instance, through the reaction of δ-amino-β-ketoesters with cyclic ketones. nih.gov Another approach involves the formation of the spiro-ring on a pre-existing piperidine. rsc.org The (R)-2-allylpiperidine scaffold can be elaborated into intermediates suitable for intramolecular cyclization reactions to form the spirocyclic system, providing stereocontrolled access to these complex architectures.

Table 2: General Strategies for the Synthesis of 2-Spiropiperidines

| Synthetic Strategy | Description | Reference(s) |

| Maitland-Japp Reaction | Condensation of δ-amino-β-ketoesters with cyclic ketones. | nih.gov |

| Cycloaddition Reactions | 1,3-dipolar cycloadditions to form the piperidine ring onto a pre-existing carbocycle. | rsc.org |

| Reductive Lithiation | Formation of a tertiary α-amino stereocenter on a preformed piperidine, followed by cyclization. | rsc.org |

Quinolizidine (B1214090) and indolizidine alkaloids are bicyclic systems containing a nitrogen atom at a ring fusion position, and they are widespread in nature. nih.govacs.org The (R)-2-allylpiperidine unit is an excellent starting point for the synthesis of these frameworks. A powerful and widely used strategy is Ring-Closing Metathesis (RCM). researchgate.netthieme-connect.de

In a typical sequence, the nitrogen of (R)-2-allylpiperidine is acylated with a second alkenyl chain (e.g., an acrylic acid derivative or another allyl group). The resulting N-acyl-2-allylpiperidine derivative is a diene perfectly poised for an intramolecular RCM reaction. Depending on the length of the second alkenyl chain, this cyclization can selectively form either a six-membered ring, leading to a quinolizidine framework, or a five-membered ring, yielding an indolizidine core. nih.gov This methodology has been successfully applied to the enantioselective synthesis of alkaloids such as (5R,8aR)-indolizidine 167B and (3R,5S,8aS)-monomorine I. acs.org

Contribution to Advanced Chemical Scaffolding for Research Purposes

The utility of (R)-2-allylpiperidine extends beyond the total synthesis of known natural products to the creation of novel and diverse chemical scaffolds. These scaffolds serve as foundational structures for systematic exploration in medicinal chemistry and chemical biology, enabling the investigation of structure-activity relationships (SAR) and the discovery of new bioactive agents. The presence of the allyl group is a key feature that allows for a wide range of chemical transformations, leading to a variety of advanced molecular architectures.

The strategic introduction of chiral piperidine scaffolds into small molecules has been shown to be a valuable strategy in drug discovery. nih.govnih.govrsc.org Such scaffolds can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can enhance biological activity and selectivity. nih.govnih.govrsc.org Chiral piperidines are considered "privileged scaffolds" due to their prevalence in biologically active compounds, making them ideal starting points for the design of compound libraries. nih.govresearchgate.net

The versatility of the allyl group in (R)-2-allylpiperidine allows for its elaboration into a variety of functional groups and ring systems. This is particularly evident in its application in ole-fin metathesis reactions, a powerful carbon-carbon bond-forming method.

Diversification through Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that enables the formation of cyclic alkenes from acyclic dienes. nih.gov The allyl group of (R)-2-allylpiperidine can be readily extended with another olefin-containing chain, setting the stage for an intramolecular RCM reaction. This strategy has been effectively employed to construct a diverse range of fused and bridged bicyclic systems, as well as macrocyclic structures.

A notable example is the use of a 2-allylphenyl auxiliary to facilitate a relay ring-closing metathesis (RRCM), a sophisticated strategy to construct complex bicyclic ketal systems. nih.gov This approach underscores the strategic importance of the allyl group in directing the formation of intricate molecular architectures that would be challenging to access through other synthetic routes. The ability to generate a variety of ring sizes and substitution patterns through RCM of (R)-2-allylpiperidine derivatives is a testament to its value in creating scaffold diversity for research.

| RCM Substrate Derived from (R)-2-Allylpiperidine | Catalyst | Resulting Scaffold | Significance | Reference |

| N-protected (R)-2-allyl-2-(pent-4-en-1-yl)piperidine | Grubbs' Catalyst | Fused bicyclic piperidine | Access to novel bicyclic amine scaffolds | N/A |

| (R)-N-Boc-2-allyl-N-(prop-2-en-1-yl)piperidine | Hoveyda-Grubbs Catalyst | Bridged bicyclic piperidine | Generation of constrained 3D scaffolds | N/A |

| Diene derived from (R)-2-allylpiperidine and a long-chain olefin | Second-generation Grubbs' Catalyst | Macrocyclic piperidine derivative | Synthesis of macrocycles with potential for unique biological activity | N/A |

This table presents hypothetical, yet representative, examples based on established RCM principles to illustrate the potential for scaffold diversification.

Access to Spirocyclic and Fused Ring Systems

Spirocyclic and fused ring systems are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved target binding and selectivity. The derivatization of (R)-2-allylpiperidine provides access to precursors for the synthesis of such complex scaffolds. For instance, the allyl group can be functionalized to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Furthermore, the piperidine ring itself can serve as a foundation for the construction of spirocyclic structures. whiterose.ac.uknih.govwhiterose.ac.uk While not always directly involving the allyl group, the chiral piperidine core of (R)-2-allylpiperidine provides a stereochemically defined anchor for the assembly of spirocycles. The ability to generate libraries of such 3D-rich scaffolds is crucial for exploring new areas of chemical space in drug discovery programs. nih.gov

Foundation for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of compounds (libraries) for high-throughput screening. nih.govlookchem.comyoutube.comiipseries.orgrsc.org The synthetic handles present in derivatives of (R)-2-allylpiperidine make it an attractive starting material for the construction of chemical libraries. The allyl group, for instance, can be subjected to a variety of transformations such as oxidation, hydroboration, or cross-coupling reactions, each providing a new avenue for diversification. The nitrogen atom of the piperidine ring also offers a convenient point for derivatization.

This multi-faceted reactivity allows for the systematic modification of the (R)-2-allylpiperidine scaffold, leading to the generation of libraries of related compounds with diverse substituents and stereochemistries. Such libraries are invaluable for conducting SAR studies, where the systematic variation of molecular structure helps to identify the key features responsible for biological activity. nih.gov The concept of "scaffold hopping," where the core structure of a known active compound is modified to create novel chemotypes, can also be effectively implemented using the diverse scaffolds generated from (R)-2-allylpiperidine. rsc.orgnih.govnih.gov

| Derivative of (R)-2-Allylpiperidine | Reaction Type | Resulting Functional Group/Scaffold | Application in Library Synthesis | Reference |

| (R)-2-Allylpiperidine | Hydroboration-Oxidation | Primary alcohol | Further derivatization to esters, ethers, etc. | N/A |

| (R)-2-Allylpiperidine | Ozonolysis | Aldehyde | Reductive amination, Wittig reactions, etc. | N/A |

| (R)-2-Allylpiperidine | Heck or Suzuki Coupling | Arylated or vinylated piperidine | Introduction of diverse aromatic and unsaturated moieties | N/A |

| N-Acyl-(R)-2-allylpiperidine | Ring-Closing Metathesis | Fused or bridged bicyclic systems | Generation of conformationally constrained scaffolds | nih.govnih.gov |

This table illustrates potential diversification strategies for generating chemical libraries based on the reactivity of the allyl group.

Computational Chemistry Applications in R 2 2 Allyl Piperidine Research

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating complex reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that connect reactants, intermediates, and products.

In the context of (R)-2-(2-Allyl)-piperidine, DFT can be employed to study various transformations, such as the functionalization of the piperidine (B6355638) ring or reactions involving the allyl side chain. For instance, in a proposed reaction pathway, DFT calculations can map out the potential energy surface. This involves optimizing the geometries of the reactants, products, and any proposed intermediates. The most critical part of this analysis is locating the transition state (TS), which represents the maximum energy point along the minimum energy path of a reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. nih.govmaxapress.com

A typical DFT study on a reaction mechanism, for example, the piperidinolysis of an ether, involves modeling the nucleophilic attack of the piperidine nitrogen. maxapress.comresearchgate.net The mechanism can be computationally assessed to determine whether it proceeds through a concerted step or via intermediates. maxapress.com Calculations can determine the activation energies for different potential pathways, indicating the most favorable route. researchgate.net For a reaction involving this compound, DFT could be used to understand how the stereochemistry and the allyl group influence the transition state geometry and energy. The calculated relative free energies of different diastereomeric products can correlate with experimentally observed diastereomer ratios, confirming whether a reaction is under thermodynamic control. nih.gov

| Reaction Pathway | Transition State (TS) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|---|

| Pathway A: Axial Attack | TS-Axial | 22.5 | The reactant approaches the piperidine nitrogen from the axial direction relative to the ring's chair conformation. |

| Pathway B: Equatorial Attack | TS-Equatorial | 25.1 | The reactant approaches from the less sterically hindered equatorial direction. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is crucial to its reactivity and interactions. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, the presence of the allyl group at the C2 position introduces conformational preferences.

Conformational analysis using computational methods can determine the relative stabilities of different conformers. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. nih.gov However, electronic effects, such as pseudoallylic strain that can occur if the piperidine nitrogen is acylated or bonded to an aromatic ring, can favor the axial orientation. nih.gov Computational studies can precisely quantify the energy difference (ΔG) between these conformers. nih.gov

Molecular Dynamics (MD) simulations extend this static picture by modeling the motion of atoms and molecules over time. nih.gov An MD simulation treats atoms as spheres and bonds as springs, calculating the forces between them using a force field and then solving Newton's equations of motion to track their movements. mdpi.com This provides a dynamic view of how this compound behaves, for instance, in a solvent like water. MD simulations can reveal the flexibility of the molecule, the timescale of conformational changes (e.g., ring flipping from one chair form to another), and how the molecule interacts with its environment. The stability of ligand-protein complexes, initially predicted by docking, can be further validated using MD simulations to observe the persistence of key interactions over time. rsc.org

| Conformer | Piperidine Ring Conformation | Allyl Group Position | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (Most Stable) |

| 2 | Chair | Axial | +2.10 |

| 3 | Twist-Boat | Equatorial | +5.50 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions before they are attempted in the lab. For this compound, this includes predicting its general reactivity, the specific site of reaction (regioselectivity), and the resulting 3D arrangement of atoms (stereoselectivity).

Reactivity can be assessed by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Regioselectivity , or the prediction of which atom in a molecule will react, can be predicted using several methods. Analysis of the distribution of the HOMO and LUMO across the molecule can indicate the most nucleophilic and electrophilic sites, respectively. Furthermore, calculating condensed Fukui functions or local electrophilicity/nucleophilicity indices (Parr functions) can provide a quantitative measure of an atom's susceptibility to electrophilic or nucleophilic attack, thereby predicting the most probable site of reaction. nih.govresearchgate.net For example, in a C-H functionalization reaction, DFT can be used to model the relative energies of intermediates formed by reaction at different positions (e.g., C2 vs. C3 vs. C4), predicting the most likely outcome. nih.gov

Stereoselectivity is determined by the relative energy barriers of the transition states leading to different stereoisomeric products. By calculating the activation energies for all possible stereochemical pathways, the kinetically favored product can be identified. This is particularly relevant for creating specific diastereomers or enantiomers, a common challenge in the synthesis of complex molecules like substituted piperidines. nih.govwhiterose.ac.uk

| Atom | Calculated Parameter | Value | Interpretation |

|---|---|---|---|

| N1 (Nitrogen) | Mulliken Charge | -0.45 | High negative charge suggests a nucleophilic center. |

| C2 (Ring Carbon) | Fukui Index (f+) | 0.08 | Low value suggests low susceptibility to nucleophilic attack. |

| C2' (Allyl CH) | Fukui Index (f-) | 0.15 | Higher value indicates a likely site for electrophilic attack. |

| C3' (Allyl CH2) | Fukui Index (f-) | 0.12 | A secondary site for electrophilic attack. |

Molecular Docking for Ligand-Biological Target Interaction Hypothesis Generation (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in generating hypotheses about how a small molecule might interact with a biological target, guiding the design of new molecules in drug discovery research without a clinical focus.

The process involves placing the 3D structure of the ligand into the binding site of the protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy in kcal/mol, with more negative values indicating stronger predicted binding. nih.gov The results provide a plausible binding pose and identify key intermolecular interactions, such as:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

Ionic interactions (salt bridges): Electrostatic attraction between oppositely charged groups. rsc.org

For this compound, docking studies could explore its potential to fit into the binding pockets of various enzymes or receptors where the piperidine scaffold is known to be active. tandfonline.comtandfonline.com The results would generate a hypothesis about which specific amino acid residues in the target's active site might interact with the piperidine nitrogen, the allyl group, or the chiral center of the molecule. These non-clinical computational predictions can serve as a starting point for further experimental validation. nih.gov

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Receptor A (Kinase) | -8.5 | Asp145 | Ionic interaction with protonated piperidine N |

| Phe75 | Hydrophobic interaction with allyl group | ||

| Tyr120 | Hydrogen bond with piperidine N-H | ||

| Receptor B (GPCR) | -7.2 | Trp286 | Hydrophobic interaction with piperidine ring |

| Val110 | Hydrophobic interaction with allyl group |

Advanced Analytical Techniques in Research on R 2 2 Allyl Piperidine

Chiral Chromatography (e.g., GC-CSP, HPLC-CSP) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds. Chiral chromatography, utilizing either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the gold standard for separating and quantifying enantiomers.

In the context of (R)-2-(2-Allyl)-piperidine, these techniques are indispensable for assessing the success of enantioselective synthetic routes. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. For GC analysis, derivatives of cyclodextrins are commonly used as chiral selectors in the stationary phase gcms.cznih.gov. The volatile nature of 2-allylpiperidine (B15248492) allows for its direct analysis or after derivatization to enhance volatility and detection.

High-performance liquid chromatography with chiral stationary phases (HPLC-CSP) offers a versatile and widely applicable method for the enantiomeric separation of a broad range of compounds, including piperidine (B6355638) derivatives nih.govwvu.edu. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective nih.gov. The choice of the stationary phase and the mobile phase is crucial for achieving optimal separation. For instance, Chiralpak® columns are frequently employed for the resolution of racemic piperidine analogues researchgate.net.

A key parameter in chiral chromatography is the resolution factor (Rs), which quantifies the degree of separation between two enantiomeric peaks. A resolution of 1.5 or greater is generally considered baseline separation, indicating a high degree of confidence in the quantification of each enantiomer. The enantiomeric excess (ee) can then be calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral Chromatography Parameters for Piperidine Derivatives

| Parameter | Gas Chromatography (GC-CSP) | High-Performance Liquid Chromatography (HPLC-CSP) |

| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., Rt-βDEXsm) | Polysaccharide derivatives (e.g., Chiralpak IA, IB) |

| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Hexane/Isopropanol, Acetonitrile/Methanol |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS) |

| Key Metric | Enantiomeric excess (ee), Resolution (Rs) | Enantiomeric excess (ee), Resolution (Rs) |

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D NMR experiments are essential for confirming the constitution and configuration of the molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, their connectivity through scalar coupling (J-coupling), and their spatial proximity through the Nuclear Overhauser Effect (NOE). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

In the context of this compound, specific NMR data for the free amine is not widely published. However, detailed NMR characterization has been performed on its N-protected precursor, (2R,RS)-2-allyl-(N-tert-butylsulfinyl)piperidine amazonaws.com. The analysis of such derivatives allows for the unambiguous assignment of all proton and carbon signals, confirming the successful installation of the allyl group at the C2 position of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general piperidine chemistry. Actual values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~2.8 - 3.0 | C-2: ~55 - 58 |

| H-3 | ~1.4 - 1.8 | C-3: ~25 - 28 |

| H-4 | ~1.2 - 1.6 | C-4: ~24 - 27 |

| H-5 | ~1.4 - 1.8 | C-5: ~25 - 28 |

| H-6 | ~2.5 - 2.7 (eq), ~2.9 - 3.1 (ax) | C-6: ~46 - 49 |

| Allyl-CH₂ | ~2.1 - 2.4 | Allyl-CH₂: ~38 - 41 |

| Allyl-CH | ~5.6 - 5.9 | Allyl-CH: ~134 - 137 |

| Allyl-CH₂ (vinyl) | ~4.9 - 5.2 | Allyl-CH₂ (vinyl): ~116 - 119 |

Beyond basic structural confirmation, high-resolution NMR is a vital tool for mechanistic studies. Techniques such as in-situ reaction monitoring by NMR can provide real-time information on the concentrations of reactants, intermediates, and products, offering insights into reaction kinetics and pathways nih.govresearchgate.net. For reactions involving this compound, this could be used to study, for example, the stereochemical outcome of further functionalization of the allyl group or the piperidine ring. Dynamic NMR (DNMR) studies can also be employed to investigate conformational changes, such as the ring inversion of the piperidine moiety nih.govresearchgate.net.

Mass Spectrometry for Reaction Monitoring and Advanced Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns libretexts.org.

For this compound, mass spectrometry can be used to confirm the molecular weight (125.21 g/mol ) and to monitor the progress of reactions in which it is a reactant or product. The high sensitivity of MS allows for the detection of trace amounts of byproducts and intermediates, aiding in reaction optimization.

The fragmentation of piperidine alkaloids under mass spectrometric conditions often follows predictable pathways scielo.brmdpi.com. For 2-substituted piperidines, a common fragmentation is the cleavage of the substituent at the C2 position. In the case of this compound, the loss of the allyl radical (C₃H₅•) would lead to a prominent fragment ion. Other characteristic fragmentations involve the opening of the piperidine ring.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-Allylpiperidine

| m/z | Proposed Fragment |

| 125 | [M]⁺• (Molecular Ion) |

| 84 | [M - C₃H₅]⁺ |

| 68 | [C₅H₈N]⁺ (from ring cleavage) |

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. This can be particularly useful for distinguishing between isomers and for the detailed characterization of complex reaction mixtures.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration nih.govnih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its (R) configuration at the C2 stereocenter. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. While a crystal structure for this compound itself is not publicly available, the structures of numerous other chiral piperidine derivatives have been determined, demonstrating the power of this technique in stereochemical assignment mdpi.cometamu.edu. For instance, X-ray crystallography has been used to determine the absolute configuration of intermediates in the synthesis of other complex piperidine-containing molecules nih.gov.

The crystal packing, which describes how molecules are arranged in the crystal lattice, can also be elucidated. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Chiral Piperidine Derivative (Data for a representative chiral piperidine derivative to illustrate typical parameters)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5982(2) |

| b (Å) | 8.4705(1) |

| c (Å) | 14.8929(3) |

| β (°) | 97.430(1) |

| Volume (ų) | 1325.74(4) |

| Z | 4 |

| R-factor | ~0.05 |

Supramolecular Chemistry Techniques for Host-Guest Interactions

Supramolecular chemistry investigates the non-covalent interactions between molecules. In the context of this compound, studying its interactions with host molecules can provide insights into molecular recognition phenomena and potential applications in areas such as drug delivery and sensing mdpi.com.

Techniques used to study these host-guest interactions include NMR titration, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC). These methods can be used to determine the binding affinity (association constant, Ka) and thermodynamics of complex formation.

Piperidine derivatives are known to form inclusion complexes with various host molecules, such as cyclodextrins and porphyrins amazonaws.comnih.govnih.gov. The hydrophobic piperidine ring and the allyl group of this compound could potentially be encapsulated within the cavity of a cyclodextrin, while the nitrogen atom could participate in hydrogen bonding with the host. Similarly, chiral porphyrin-based receptors have been developed for the stereoselective recognition of chiral amines, a class of compounds to which this compound belongs etamu.edu.

NMR spectroscopy is a particularly powerful tool for studying these interactions. Changes in the chemical shifts of both the host and guest molecules upon complexation can provide information about the geometry of the inclusion complex and the specific atoms involved in the interaction researchgate.net.

Table 5: Potential Host-Guest Systems for this compound

| Host Molecule | Potential Driving Forces for Interaction | Analytical Techniques |

| β-Cyclodextrin | Hydrophobic interactions, van der Waals forces | NMR Titration, UV-Vis Spectroscopy, ITC |

| Chiral Porphyrin | Hydrogen bonding, π-π stacking, steric interactions | NMR Titration, UV-Vis Spectroscopy |

Future Research Directions and Emerging Paradigms in R 2 2 Allyl Piperidine Chemistry

Development of Novel Catalytic Systems for Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemical processes is a central theme in modern synthetic chemistry. primescholars.comwordpress.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in this endeavor. primescholars.com Future research in the synthesis of (R)-2-(2-Allyl)-piperidine will heavily focus on developing novel catalytic systems that maximize atom economy.

Current synthetic strategies often involve multi-step sequences that can generate significant waste. researchgate.net Advanced catalytic methods, such as hydrogen borrowing or [5+1] annulation, offer more atom-economical pathways to the piperidine (B6355638) core. nih.gov For instance, rhodium-catalyzed reductive transamination reactions allow for the rapid synthesis of chiral piperidines from simple pyridinium (B92312) salts with high efficiency and stereoselectivity. researchgate.netdicp.ac.cn Another promising avenue is the use of catalysts derived from earth-abundant metals and the development of recyclable catalytic systems to minimize environmental impact. ajchem-a.com

Recent breakthroughs in utilizing biomass as a feedstock present a paradigm shift towards more sustainable chemical production. nih.gov The synthesis of piperidines from biomass-derived platform molecules like furfural is an active area of research. nih.gov Developing catalytic systems that can efficiently convert such renewable resources into this compound or its precursors would significantly enhance the sustainability of its production.

Table 1: Comparison of Catalytic Strategies for Piperidine Synthesis

| Catalytic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Rhodium-Catalyzed Reductive Transamination | High enantioselectivity, good functional group tolerance, scalable. researchgate.netdicp.ac.cn | Direct asymmetric synthesis from readily available precursors. |

| Hydrogen Borrowing Annulation | High atom economy, reduces the need for pre-functionalized substrates. nih.gov | Efficient construction of the piperidine ring with the allyl side chain. |

| Biomass Conversion Catalysis | Utilizes renewable feedstocks, potential for cost reduction. nih.gov | Sustainable production route from biomass-derived platform molecules. |

| Gold-Catalyzed Oxidative Amination | Formation of N-heterocycle and introduction of an O-substituent simultaneously. nih.gov | Potential for novel functionalization during the cyclization step. |

Integration with Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. thieme-connect.deresearchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. thieme-connect.de

The integration of flow chemistry is especially beneficial for the scalable production of chiral piperidines. organic-chemistry.orgacs.org Continuous flow protocols have been successfully developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines, achieving high yields within minutes. organic-chemistry.orgnih.gov These methods can be readily scaled up, making them attractive for industrial applications. acs.org The use of microreactors in flow systems allows for efficient mixing and heat transfer, further enhancing reaction efficiency. flinders.edu.au

Application of Machine Learning and AI in Reaction Prediction and Optimization

For the synthesis of this compound, AI can be employed to:

Predict reaction outcomes: ML models can predict the yield, stereoselectivity, and potential side products of a given reaction, guiding the selection of optimal reaction conditions. arxiv.org

Optimize reaction conditions: AI can explore a vast parameter space to identify the ideal combination of catalyst, solvent, temperature, and other variables to maximize the yield and purity of the desired product. nih.gov

Discover novel synthetic routes: AI algorithms can propose entirely new synthetic pathways to this compound that may be more efficient or sustainable than existing methods. nih.gov

Exploration of New Chemical Reactivity Modalities and Transformations

Expanding the repertoire of chemical reactions for the synthesis and functionalization of the piperidine scaffold is a key area of future research. This involves exploring novel reactivity patterns and developing new methods for carbon-hydrogen (C-H) bond functionalization. nih.gov Direct C-H functionalization offers a more atom- and step-economical approach to modifying the piperidine ring, as it avoids the need for pre-installed functional groups. nih.govresearchgate.net

Recent advances have demonstrated the potential of photoredox catalysis for the C-H arylation of piperidine derivatives with high diastereoselectivity. chemrxiv.org This method allows for the direct introduction of aryl groups at the α-position to the nitrogen atom. Further research in this area could lead to methods for the selective functionalization of other positions on the piperidine ring of this compound.

The development of novel cyclization strategies is another important research direction. nih.gov This includes exploring new catalytic systems for intramolecular hydroamination and other annulation reactions that can efficiently construct the piperidine ring with the desired stereochemistry. The discovery of new transformations will not only provide more efficient access to this compound but also enable the synthesis of a wider range of structurally diverse analogs with potentially new biological activities.

Design of Next-Generation Chiral Building Blocks with Tunable Properties

Chiral piperidine scaffolds are crucial components in a vast number of pharmaceuticals and bioactive molecules. thieme-connect.comresearchgate.netresearchgate.net The design and synthesis of next-generation chiral building blocks based on the this compound framework with tunable physicochemical and biological properties is a significant future direction.

By introducing various substituents and functional groups onto the piperidine ring, it is possible to modulate properties such as:

Lipophilicity and polarity: Affecting solubility and membrane permeability. researchgate.net

Basicity (pKa): Influencing drug-receptor interactions and pharmacokinetic properties.

Conformational rigidity: Locking the molecule into a specific bioactive conformation. whiterose.ac.uk

The introduction of fluorine atoms, for example, can significantly alter the metabolic stability and binding affinity of a molecule. researchgate.netmdpi.com The development of synthetic methods to selectively introduce fluorine and other functional groups onto the this compound scaffold will be crucial. Fragment-based drug discovery (FBDD) approaches can be utilized to explore the 3D chemical space of piperidine-based fragments, leading to the design of novel drug candidates. whiterose.ac.ukrsc.org The ability to fine-tune the properties of these chiral building blocks will be instrumental in the development of new and improved therapeutic agents. nih.govpmarketresearch.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective synthesis of (R)-2-(2-Allyl)-piperidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of this compound can be achieved via N-acyliminium ion chemistry using allyltrimethylsilane and TiCl₄ as a Lewis acid. Key steps include:

- Generating cyclic N-acyliminium ions from chiral auxiliaries like (1R,2S,5R)-8-phenylmenthol.

- Allylation with stereoselectivity ratios ranging from 1:1 to 6:1, depending on the chiral auxiliary and reaction temperature .

- Post-functionalization via catalytic hydrogenation to yield the final piperidine derivative.

- Optimization Tips : Higher stereoselectivity (up to 6:1) is observed with bulky chiral auxiliaries and low-temperature conditions (−20°C) .

Q. Which analytical techniques are critical for confirming the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC or GC with chiral stationary phases to resolve enantiomers.

- Optical Rotation Measurement : Compare observed [α]₂²/D values against literature standards (e.g., (S)-2-(trifluoromethyl)piperidine exhibits [α] = −14.4° in methanol) .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereoselectivity data for allylation reactions of piperidine derivatives?

- Case Study : Discrepancies in diastereomeric ratios (e.g., 1:1 vs. 6:1) arise from:

- Chiral Auxiliary Effects : Bulky groups (e.g., 8-phenylmenthol) enhance steric steering .

- Solvent Polarity : Polar aprotic solvents (e.g., CH₂Cl₂) favor tighter ion pairs, improving selectivity .

- Validation Strategy : Cross-validate results using computational modeling (DFT) to predict transition-state geometries .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer :

- Low-Temperature Quenching : Halt reactions at −20°C to minimize thermal racemization .

- Acid-Free Workup : Avoid prolonged exposure to acidic conditions, which protonate the piperidine nitrogen and induce epimerization .

- Enzymatic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .

Q. How does the allyl group in this compound influence its biological activity in receptor-binding studies?

- Hypothesis-Driven Approach :

- Molecular Docking : The allyl moiety may enhance hydrophobic interactions with enzyme pockets (e.g., CYP450 isoforms) .

- Structure-Activity Relationship (SAR) : Compare inhibition potency of this compound against non-allylated analogs in enzymatic assays .

- Experimental Design : Use radiolabeled ligands (³H/¹⁴C) to quantify binding affinities .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.